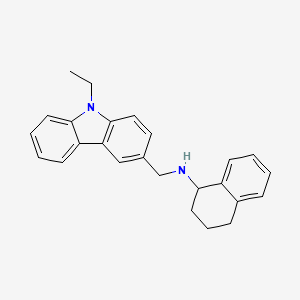
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine
説明
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound with a unique structure that combines elements of carbazole and tetrahydronaphthalene
特性
分子式 |
C25H26N2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C25H26N2/c1-2-27-24-13-6-5-11-21(24)22-16-18(14-15-25(22)27)17-26-23-12-7-9-19-8-3-4-10-20(19)23/h3-6,8,10-11,13-16,23,26H,2,7,9,12,17H2,1H3 |
InChIキー |
PUQGENRBXGZWDZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CNC3CCCC4=CC=CC=C34)C5=CC=CC=C51 |
同義語 |
N-((9-ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine PJ-68 compound |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the alkylation of 9-ethylcarbazole with a suitable alkylating agent to introduce the 3-ylmethyl group This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the tetrahydronaphthalene ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydronaphthalene ring or the carbazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethyl-3-[(2-methyl-1-indolinyl)imino]methylcarbazole
Uniqueness
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of carbazole and tetrahydronaphthalene structures This dual structure imparts distinct chemical and physical properties, making it versatile for various applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


